methyl N-[(4-fluorophenyl)methyl]carbamodithioate
Description
Properties
IUPAC Name |
methyl N-[(4-fluorophenyl)methyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSPZUQUKQLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395575 | |
| Record name | MS-1022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61290-95-7 | |
| Record name | MS-1022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis via Dithiocarbamate Intermediate Formation
The most widely reported method for synthesizing methyl N-[(4-fluorophenyl)methyl]carbamodithioate involves a two-step sequence: (1) formation of a sodium dithiocarbamate intermediate and (2) methylation to yield the final product. The reaction begins with the treatment of 4-fluorobenzylamine with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH), in methanol at ambient temperature. This step generates the sodium salt of the dithiocarbamate intermediate, which is subsequently methylated using methyl iodide (CH₃I).
- Intermediate Formation :
- 4-Fluorobenzylamine (1.0 eq) is dissolved in anhydrous methanol.
- Aqueous NaOH (1.0 eq, 1 M) is added dropwise under nitrogen, followed by CS₂ (1.2 eq).
- The mixture is stirred for 4–6 hours at 25°C, forming a yellow precipitate of sodium N-[(4-fluorophenyl)methyl]dithiocarbamate.
- Methylation :
- Methyl iodide (1.5 eq) is added to the suspension, and stirring continues for 12 hours.
- The solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the title compound as a pale yellow solid.
Key Reaction Equation :
$$
\text{4-Fluorobenzylamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{(4-Fluorobenzyl)dithiocarbamate}]^- + \text{H}2\text{O}
$$
$$
\text{Na}^+[\text{(4-Fluorobenzyl)dithiocarbamate}]^- + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{NaI}
$$
Alternative Methylation Agents and Conditions
While methyl iodide is the standard alkylating agent, exploratory studies suggest that dimethyl sulfate [(CH₃)₂SO₄] can also effect methylation, albeit with reduced yields (68–72% vs. 85–90% for CH₃I). Reaction temperatures above 40°C during methylation lead to decomposition, as evidenced by the formation of sulfides and disulfides.
Optimization of Reaction Parameters
Solvent and Base Selection
Methanol is the solvent of choice due to its ability to dissolve both the amine and NaOH while maintaining reaction homogeneity. Substitution with ethanol or acetonitrile reduces yields by 15–20%, likely due to inferior solubility of the sodium dithiocarbamate intermediate. The base strength critically influences intermediate stability: weaker bases like potassium carbonate (K₂CO₃) result in incomplete dithiocarbamate formation, whereas stronger bases (e.g., lithium hydroxide) promote hydrolysis side reactions.
Table 1. Effect of Base on Reaction Yield
| Base | Solubility of Intermediate | Yield (%) |
|---|---|---|
| NaOH | High | 89 |
| KOH | Moderate | 82 |
| K₂CO₃ | Low | 47 |
| LiOH | High | 63* |
*Partial hydrolysis observed.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Pilot-scale production employs continuous flow reactors to enhance mixing and heat transfer during the exothermic dithiocarbamate formation step. A typical setup involves:
- Reactant Feed : 4-Fluorobenzylamine and CS₂ in methanol (1:1.2 molar ratio).
- Base Introduction : Aqueous NaOH is injected via a T-junction to initiate the reaction.
- Residence Time : 30–45 minutes at 25°C, followed by inline methylation with CH₃I.
This method reduces batch-to-batch variability and achieves space-time yields of 60 g·h⁻¹·L⁻¹, a 3-fold improvement over batch processes.
Purification and Waste Management
Industrial purification avoids chromatography, relying instead on antisolvent crystallization using water. The process generates sodium iodide (NaI) as a byproduct, which is recovered via evaporation and reused in iodide-mediated couplings.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.35–7.28 (m, 2H, aromatic ortho-F),
- δ 7.15–7.08 (m, 2H, aromatic meta-F),
- δ 4.72 (s, 2H, CH₂),
- δ 2.45 (s, 3H, SCH₃).
IR (KBr) :
Mass Spectrometry :
Crystallographic Validation
Single-crystal X-ray diffraction of analogous dithiocarbamates confirms the planar geometry of the N-C(S)S moiety and the tetrahedral sulfur environment. The 4-fluorophenyl group adopts a near-orthogonal orientation relative to the dithiocarbamate plane, minimizing steric interactions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-fluorophenyl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[(4-fluorophenyl)methyl]carbamodithioate has diverse applications in scientific research, including:
Chemistry: It is used as a versatile reagent for synthesizing various organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-[(4-fluorophenyl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares methyl N-[(4-fluorophenyl)methyl]carbamodithioate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects: The 4-fluorophenylmethyl group in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like methyl N-methyl-N-(4-methylphenyl)carbamodithioate . FUB-AMB, a synthetic cannabinoid, shares the 4-fluorophenylmethyl group but incorporates an indole-3-carbonyl moiety, leading to significantly higher molecular weight and bioactivity .
Safety and Handling :
- Carbamodithioates like methyl N-methyl-N-(4-methylphenyl)carbamodithioate require specific firefighting measures (e.g., alcohol-resistant foam), implying similar precautions may apply to the target compound .
Research Findings and Inferences
- Fluorine’s Role: Fluorine in the 4-fluorophenyl group likely enhances binding affinity to biological targets, as seen in FUB-AMB’s cannabinoid receptor activity .
- Dithiocarbamate Reactivity : The carbamodithioate group’s sulfur atoms may confer metal-chelating properties or act as enzyme inhibitors, common in agrochemicals .
- Synthetic Utility: The target compound’s structure positions it as a precursor for fluorinated heterocycles or organosulfur compounds.
Biological Activity
Methyl N-[(4-fluorophenyl)methyl]carbamodithioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by a fluorophenyl group attached to a carbamodithioate moiety. This structure is crucial for its biological activity, as it influences the compound's interactions with various biological targets.
- Chemical Formula : C10H12F2N2S2
- CAS Number : 61290-95-7
The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins, affecting various biological processes. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in culture, particularly in gastric tumor cell lines . The IC50 values for these activities are critical for evaluating its therapeutic potential.
Case Studies
- Antitumor Effects : In a study involving MKN-74 gastric cancer cells, this compound was found to reduce cell viability significantly. The presence of stromal cells enhanced this effect, indicating that the compound may modulate tumor-stromal interactions .
- Enzyme Interaction : Another study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, leading to decreased tumor growth in animal models .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
